molecular formula C8H14O4 B11721468 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid

Cat. No.: B11721468
M. Wt: 174.19 g/mol
InChI Key: XSLQBRAKHTYBDD-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid is an organic compound with the molecular formula C8H14O4. It is characterized by the presence of a methoxy group, three methyl groups, and a ketone functional group on a butanoic acid backbone . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid typically involves the esterification of butanedioic acid derivatives. One common method includes the reaction of 2,2,3-trimethylbutanedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The compound can act as a substrate or inhibitor in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-oxobutanoic acid: Similar in structure but lacks the additional methyl groups.

    2,3,3-Trimethylbutanoic acid: Similar backbone but lacks the methoxy and ketone groups.

    4-Methoxy-2-methyl-4-oxobutanoic acid: Similar but with fewer methyl groups

Uniqueness

4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of multiple methyl groups and a methoxy group enhances its stability and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

4-methoxy-2,3,3-trimethyl-4-oxobutanoic acid

InChI

InChI=1S/C8H14O4/c1-5(6(9)10)8(2,3)7(11)12-4/h5H,1-4H3,(H,9,10)

InChI Key

XSLQBRAKHTYBDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C)(C)C(=O)OC

Origin of Product

United States

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